molecular formula C18H18N2 B194477 Cibenzoline CAS No. 53267-01-9

Cibenzoline

Numéro de catalogue: B194477
Numéro CAS: 53267-01-9
Poids moléculaire: 262.3 g/mol
Clé InChI: IPOBOOXFSRWSHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cibenzoline est un composé chimique connu pour son utilisation comme agent antiarythmique de classe Ia. Il est principalement utilisé pour traiter divers types d'arythmies cardiaques en stabilisant la membrane cellulaire cardiaque et en réduisant l'excitabilité. Le composé se caractérise par sa structure unique, qui comprend un groupe cyclopropyle lié à un cycle imidazoline.

Applications De Recherche Scientifique

Cibenzoline has a wide range of applications in scientific research:

Safety and Hazards

Cibenzoline is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

Orientations Futures

Cibenzoline treatment has been found to significantly reduce all cardiovascular complications and death due to left ventricular heart failure (LVHF) in patients with hypertrophic obstructive cardiomyopathy (HOCM) . It may be a promising treatment in patients with HOCM . Further studies are needed to clarify the proarrhythmic effects of this compound and its use in patients with impaired left ventricular function .

Mécanisme D'action

Target of Action

Cibenzoline, also known as Cifenline, is primarily an ATP-sensitive potassium channel blocker . It interacts with the Potassium voltage-gated channel subfamily H member 2 (KCNH2_HUMAN) and the ATP-sensitive inward rectifier potassium channel 11 .

Mode of Action

As a potassium channel blocker, this compound inhibits the flow of potassium ions through the ATP-sensitive potassium channels. This action prolongs the duration of the action potential and refractory period in the cardiac muscle, which can help regulate heart rhythm .

Pharmacokinetics

This compound exhibits linear pharmacokinetics and its elimination half-life ranges from 7.6 to 22.3 hours . The drug’s clearance rate is 826 ml/min/kg . The bioavailability of this compound is approximately 86% , indicating a high level of absorption into the systemic circulation. The elimination half-life and clearance rate can be influenced by factors such as age and renal function .

Result of Action

The primary result of this compound’s action is the regulation of heart rhythm. By blocking potassium channels and prolonging the action potential, this compound can help manage arrhythmias . It has been used in the treatment of ventricular and supraventricular arrhythmias .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function can affect the drug’s clearance rate, potentially impacting its efficacy . Additionally, the drug is sensitive to light and air, and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it should be stored under desiccating conditions .

Analyse Biochimique

Biochemical Properties

Cibenzoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits sodium channels, which are crucial for the propagation of action potentials in cardiac cells. By blocking these channels, this compound reduces the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, this compound interacts with calcium and potassium channels, albeit to a lesser extent, contributing to its antiarrhythmic properties .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. In cardiac cells, it reduces the excitability and conductivity by inhibiting sodium channels. This leads to a decrease in the rate of depolarization and prolongation of the action potential duration. This compound also affects cell signaling pathways by modulating the activity of ion channels, which are integral to the transmission of electrical signals in the heart. Furthermore, it influences gene expression and cellular metabolism by altering the ionic balance within the cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the sodium channels in the cardiac cell membrane. By binding to these channels, this compound inhibits the influx of sodium ions, thereby stabilizing the cell membrane and preventing abnormal electrical activity. Additionally, this compound exhibits inhibitory effects on calcium and potassium channels, which further contribute to its antiarrhythmic properties. These interactions result in the inhibition of enzyme activity and changes in gene expression, ultimately leading to the stabilization of cardiac electrical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The drug exhibits a half-life of approximately 8 to 12 hours, allowing for twice-daily administration. Over time, this compound undergoes degradation, leading to a decrease in its efficacy. Long-term studies have shown that this compound maintains its antiarrhythmic effects for extended periods, although its stability and degradation must be carefully monitored to ensure consistent therapeutic outcomes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces arrhythmic activity without causing significant adverse effects. At higher doses, the drug can induce toxic effects, including hypotension, bradycardia, and negative inotropic effects. These threshold effects highlight the importance of careful dosage management to avoid toxicity while maintaining therapeutic efficacy .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes various biotransformation processes. The metabolic pathways involve hydroxylation, oxidation, and conjugation reactions, leading to the formation of several metabolites. These metabolites are then excreted primarily through the urine. The involvement of specific enzymes, such as cytochrome P450, in the metabolism of this compound underscores the complexity of its metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The drug exhibits a large volume of distribution, indicating extensive tissue uptake. It binds to plasma proteins, which facilitates its transport in the bloodstream. Additionally, this compound interacts with specific transporters and binding proteins that influence its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the cardiac cell membrane, where it exerts its antiarrhythmic effects. The drug’s targeting signals and post-translational modifications direct it to specific compartments within the cell, ensuring its effective interaction with sodium channels. This precise localization is crucial for the drug’s activity and function in stabilizing cardiac electrical activity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La préparation de la cibenzoline implique plusieurs étapes clés. Une méthode notable comprend l'oxydation du 2,2-diphénylcyclopropylméthanol en utilisant l'acide 2-iodoxybenzoïque dans le diméthylsulfoxyde pour former l'aldéhyde correspondant. Cet aldéhyde est ensuite traité avec du chlorite de sodium, du peroxyde d'hydrogène et du dihydrogénophosphate de sodium dans un mélange d'acétonitrile et d'eau pour donner un composé acide. L'étape finale implique la condensation avec l'éthylènediamine en présence d'hexafluorophosphate de benzotriazol-1-yloxytripyrrolidinophosphonium et de triéthylamine dans le dichlorométhane pour produire la this compound .

Méthodes de production industrielle : La production industrielle de la this compound se concentre souvent sur l'obtention d'une pureté chirale élevée. Une méthode implique la préparation du succinate de this compound avec une pureté chirale supérieure à 99,9%. Ce processus comprend la cristallisation du succinate de this compound pour obtenir l'énantiomère souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La cibenzoline subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

    Oxydation : Utilise l'acide 2-iodoxybenzoïque dans le diméthylsulfoxyde.

    Réduction : Peut être réalisée en utilisant des techniques d'hydrogénation.

    Substitution : Implique des réactifs tels que le chlorite de sodium et le peroxyde d'hydrogène.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent des intermédiaires tels que des aldéhydes et des acides, qui sont ensuite traités pour donner le composé final de this compound .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

La this compound exerce ses effets en bloquant les canaux sodiques dans les cellules cardiaques, ce qui réduit l'excitabilité et la conductivité du muscle cardiaque. Cette action contribue à stabiliser la membrane cellulaire cardiaque et à prévenir les rythmes cardiaques anormaux. Le composé a également des effets supplémentaires sur les canaux calciques, contribuant à ses propriétés antiarythmiques .

Composés similaires :

    Disopyramide : Un autre agent antiarythmique de classe Ia avec des propriétés de blocage des canaux sodiques similaires.

    Quinidine : Connu pour son utilisation dans le traitement des arythmies mais possède une structure moléculaire différente.

    Procaïnamide : Partage des effets antiarythmiques similaires mais diffère dans son profil pharmacocinétique.

Unicité : La this compound est unique en raison de sa combinaison spécifique d'effets de blocage des canaux sodiques et calciques, ce qui offre un spectre plus large d'activité antiarythmique par rapport à d'autres composés similaires .

Comparaison Avec Des Composés Similaires

    Disopyramide: Another Class Ia antiarrhythmic agent with similar sodium channel blocking properties.

    Quinidine: Known for its use in treating arrhythmias but has a different molecular structure.

    Procainamide: Shares similar antiarrhythmic effects but differs in its pharmacokinetic profile.

Uniqueness: Cibenzoline is unique due to its specific combination of sodium and calcium channel blocking effects, which provides a broader spectrum of antiarrhythmic activity compared to other similar compounds .

Propriétés

IUPAC Name

2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOBOOXFSRWSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022819
Record name Cifenline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53267-01-9
Record name Cibenzoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53267-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cifenline [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053267019
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cibenzoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cifenline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cibenzoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.122
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CIFENLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7489237QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cibenzoline
Reactant of Route 2
Reactant of Route 2
Cibenzoline
Reactant of Route 3
Cibenzoline
Reactant of Route 4
Reactant of Route 4
Cibenzoline
Reactant of Route 5
Reactant of Route 5
Cibenzoline
Reactant of Route 6
Cibenzoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.